Bienvenue dans la boutique en ligne BenchChem!

Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide

JNK3 inhibition Kinase inhibitor potency Neurodegenerative disease research

This compound (CAS 712268-58-1) is a 2'-anilino-4,4'-bipyridine JNK3 inhibitor with IC50 7 nM and ~55-fold selectivity over JNK1, enabling precise dissection of JNK3-specific neuronal apoptosis pathways. Unlike close analogs (e.g., nicotinamide derivative with 25-fold potency loss), its tetrahydrofuran-3-carboxamide moiety ensures optimal potency. Counter-screened against p38α (180 nM), PIP5K, and PI3Kα. Ideal for neuron culture models, kinase selectivity panels, and SAR campaigns.

Molecular Formula C21H20N4O2
Molecular Weight 360.4 g/mol
CAS No. 712268-58-1
Cat. No. B3280283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide
CAS712268-58-1
Molecular FormulaC21H20N4O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1COCC1C(=O)NC2=NC=CC(=C2)C3=CC(=NC=C3)NC4=CC=CC=C4
InChIInChI=1S/C21H20N4O2/c26-21(17-8-11-27-14-17)25-20-13-16(7-10-23-20)15-6-9-22-19(12-15)24-18-4-2-1-3-5-18/h1-7,9-10,12-13,17H,8,11,14H2,(H,22,24)(H,23,25,26)
InChIKeyYZIQMIAREGGHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide (CAS 712268-58-1): A Selective JNK3 Inhibitor for Targeted Kinase Research Procurement


Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide (CAS 712268-58-1) is a synthetic small molecule belonging to the 2'-anilino-4,4'-bipyridine class of c-Jun N-terminal kinase-3 (JNK3) inhibitors [1]. This compound features a 4,4'-bipyridine core with a phenylamino group at the 2' position and a tetrahydrofuran-3-carboxamide moiety at the 2 position. It was developed as part of a structure-based design program at AstraZeneca R&D Södertälje aimed at achieving selectivity for JNK3 over JNK1 and p38α [2]. The compound has been characterized for its inhibitory activity against multiple kinases including JNK3, JNK1, p38α, and several lipid kinases, with the most potent activity observed against JNK3 (IC50 ≈ 7 nM) [1].

Procurement Risk Alert: Why Generic 2'-Anilino-4,4'-bipyridine Analogs Cannot Substitute for CAS 712268-58-1 in JNK3-Selective Research


Within the 2'-anilino-4,4'-bipyridine class, seemingly minor structural variations in the amide substituent produce large differences in JNK3 potency and kinase selectivity profiles [1]. For example, replacing the tetrahydrofuran-3-carboxamide group of the target compound with a nicotinamide group yields an analog (CHEMBL380625) with a 25-fold loss in JNK3 potency (IC50 175 nM vs. 7 nM) and a substantially narrower selectivity window against JNK1 (4.5-fold vs. ~55-fold) [2]. Similarly, substitution with a tetrahydropyran-4-carboxamide group alters the selectivity fingerprint relative to p38α [2]. These quantitative differences underscore that procurement decisions based solely on core scaffold similarity risk selecting a compound with inadequate potency and selectivity for experiments requiring robust JNK3-specific pharmacological modulation.

Quantitative Differentiation Evidence for Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide vs. Closest Analogs


JNK3 Inhibitory Potency: 25-Fold Advantage Over the Nicotinamide Analog in Comparable Assays

The target compound (tetrahydrofuran-3-carboxamide) demonstrates an IC50 of 7 nM for inhibition of JNK3, compared to an IC50 of 175 nM for the closest structural analog where the amide substituent is replaced by nicotinamide (CHEMBL380625) [1][2]. This represents a 25-fold improvement in potency, a critical factor for experiments requiring low-nanomolar target engagement.

JNK3 inhibition Kinase inhibitor potency Neurodegenerative disease research

JNK3-over-JNK1 Selectivity: ~55-Fold Window vs. ~4.5-Fold for the Nicotinamide Analog

The target compound achieves a JNK1 IC50 of 384 nM, yielding a JNK1/JNK3 selectivity ratio of approximately 55 [1]. In contrast, the nicotinamide analog (CHEMBL380625) exhibits a JNK1 IC50 of 780 nM but a JNK3 IC50 of 175 nM, resulting in a selectivity ratio of only ~4.5 [2]. This 12-fold difference in selectivity window is driven by the target compound's superior JNK3 potency rather than weaker JNK1 binding.

JNK isoform selectivity Kinase profiling Off-target liability

JNK3-over-p38α Selectivity: ~26-Fold Window Documented for This Specific Amide Substituent

The target compound inhibits p38α with an IC50 of 180 nM, giving a p38α/JNK3 selectivity ratio of approximately 26 [1]. This selectivity profile is a defining feature of the tetrahydrofuran-3-carboxamide substituent within the 2'-anilino-4,4'-bipyridine series, as documented in the original publication by Swahn et al. [2]. By contrast, analogs with different amide substituents display altered p38α selectivity profiles, underscoring the non-interchangeable nature of these compounds.

p38α counter-screening Kinase selectivity profiling Anti-inflammatory research

Broad Kinase Profiling: Weak Activity Against Lipid Kinases Confirms JNK-Focused Selectivity

Counter-screening data from BindingDB indicate that the target compound exhibits weak inhibition of phosphatidylinositol-4-phosphate 5-kinases (PIP5Kα IC50 = 1,000 nM; PIP5Kβ IC50 = 1,000 nM; PIP5Kγ IC50 = 670 nM) and negligible activity against PI3Kα (IC50 = 23,000 nM) [1]. These values are 100- to 3,000-fold higher than the JNK3 IC50, confirming that the compound's inhibitory activity is concentrated within the MAP kinase family rather than broadly distributed across the kinome.

Kinase selectivity panel Lipid kinase counter-screening Pharmacological tool validation

Optimal Research Applications for Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide (CAS 712268-58-1) Based on Quantitative Evidence


Neuronal JNK3-Specific Signaling Studies in Neurodegenerative Disease Models

With a JNK3 IC50 of 7 nM and a ~55-fold selectivity window over JNK1, this compound is ideally suited for dissecting JNK3-specific contributions to neuronal apoptosis and excitotoxicity in primary neuron cultures or brain slice models, where JNK1-mediated effects must be excluded [1][2].

JNK3 vs. p38α Pathway Discrimination in Neuroinflammation Assays

The ~26-fold selectivity for JNK3 over p38α (180 nM IC50) enables researchers to distinguish JNK3-mediated neuronal stress responses from p38α-driven inflammatory cytokine production in microglia-neuron co-culture systems, a distinction that less selective 2'-anilino-4,4'-bipyridine analogs cannot reliably achieve [1][3].

Structure-Activity Relationship (SAR) Studies Requiring a Defined JNK3 Pharmacophore Baseline

The well-characterized potency and selectivity profile of this tetrahydrofuran-3-carboxamide derivative makes it a suitable reference compound for SAR campaigns exploring modifications to the amide substituent, the phenylamino group, or the bipyridine core, against which new analogs can be quantitatively benchmarked [2][3].

Kinase Inhibitor Selectivity Panel Validation and Assay Development

The availability of counter-screening data against JNK1 (384 nM), p38α (180 nM), PIP5K isoforms (≥670 nM), and PI3Kα (23,000 nM) supports the compound's use as a JNK3-selective control in kinase inhibitor selectivity panels and in the development of TR-FRET or FP-based JNK3 biochemical assays [1].

Quote Request

Request a Quote for Tetrahydro-N-[2'-(phenylamino)[4,4'-bipyridin]-2-yl]-3-furancarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.